molecular formula C14H26N2O4S B6795148 N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide

N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide

Cat. No.: B6795148
M. Wt: 318.43 g/mol
InChI Key: BXHBJVLTDLACQO-UHFFFAOYSA-N
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Description

N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a cyclopentylethylsulfonyl group and an acetamide moiety, making it a unique structure for research and industrial purposes.

Properties

IUPAC Name

N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4S/c1-12(17)15-10-14-11-16(7-8-20-14)21(18,19)9-6-13-4-2-3-5-13/h13-14H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHBJVLTDLACQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)S(=O)(=O)CCC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the morpholine ring. The cyclopentylethylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the acetamide group via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized for scalability, cost-effectiveness, and environmental considerations, including waste management and solvent recovery.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and mechanisms.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(2-cyclopentylethylsulfonyl)morpholin-2-yl]methyl]acetamide: shares structural similarities with other sulfonyl-containing morpholine derivatives.

    This compound: can be compared to other acetamide derivatives with different substituents.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which may confer unique reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

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